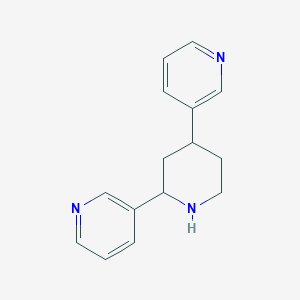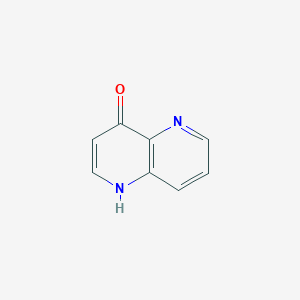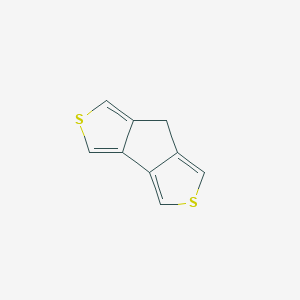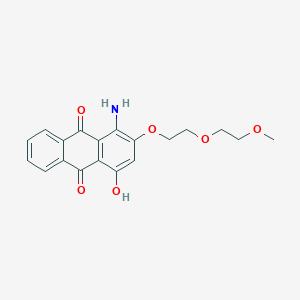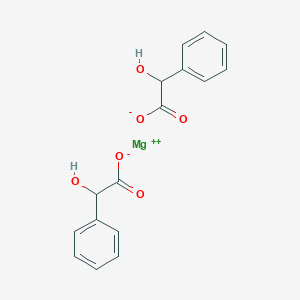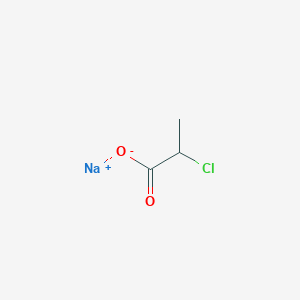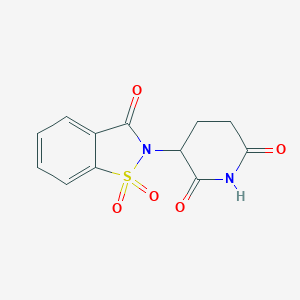
6-methyl-2H-1,2,4-triazine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2H-1,2,4-triazine-5-thione, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in crops like soybeans, potatoes, and sugarcane. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Mecanismo De Acción
Metribuzin works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The herbicide is effective against a wide range of weeds, including annual grasses and broadleaf weeds, making it a valuable tool for farmers.
Biochemical and Physiological Effects
While 6-methyl-2H-1,2,4-triazine-5-thione is highly effective as a herbicide, it can also have negative effects on non-target organisms. Studies have shown that exposure to 6-methyl-2H-1,2,4-triazine-5-thione can lead to oxidative stress and damage to DNA in animals like fish and mammals. It can also have negative effects on soil microorganisms, which can impact soil health and crop productivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metribuzin is a useful tool for researchers studying plant physiology and biochemistry, as it allows for the selective inhibition of photosynthesis. However, its use in laboratory experiments is limited by its potential toxicity to non-target organisms and the need for careful handling to avoid contamination. Researchers must also be aware of the potential for 6-methyl-2H-1,2,4-triazine-5-thione to interact with other chemicals or compounds in their experiments.
Direcciones Futuras
There are several areas of research where 6-methyl-2H-1,2,4-triazine-5-thione could be further explored. One potential direction is the development of new herbicides based on the structure of 6-methyl-2H-1,2,4-triazine-5-thione, with improved selectivity and reduced environmental impact. Additionally, further research is needed to understand the mechanisms of 6-methyl-2H-1,2,4-triazine-5-thione toxicity in non-target organisms and to develop strategies for minimizing its impact on the environment. Finally, research into the potential pharmaceutical applications of 6-methyl-2H-1,2,4-triazine-5-thione and related compounds could lead to the development of new drugs for a range of diseases.
Métodos De Síntesis
Metribuzin can be synthesized through a series of chemical reactions, starting with the reaction of 2-amino-4-methylsulfonylbenzoic acid with thionyl chloride to form 2-chloro-4-methylsulfonylbenzoic acid. This compound is then reacted with hydrazine hydrate to form 6-methyl-2H-1,2,4-triazine-5-thione. The synthesis process is relatively simple and can be carried out on a large scale, making 6-methyl-2H-1,2,4-triazine-5-thione an affordable herbicide for farmers.
Aplicaciones Científicas De Investigación
Metribuzin has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to have antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, research has shown that 6-methyl-2H-1,2,4-triazine-5-thione can be used to synthesize other compounds with potential pharmaceutical applications.
Propiedades
Número CAS |
15969-18-3 |
|---|---|
Fórmula molecular |
C4H5N3S |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
6-methyl-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C4H5N3S/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) |
Clave InChI |
WZZUAQNAZPEEII-UHFFFAOYSA-N |
SMILES |
CC1=NNC=NC1=S |
SMILES canónico |
CC1=NNC=NC1=S |
Sinónimos |
1,2,4-Triazine-5(2H)-thione,6-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




